

Foreword: A Logic-Driven Approach to Molecular Structure Confirmation

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Compound of Interest

Compound Name: *1-(2,4-Dichlorophenyl)propan-2-ol*

Cat. No.: *B7844849*

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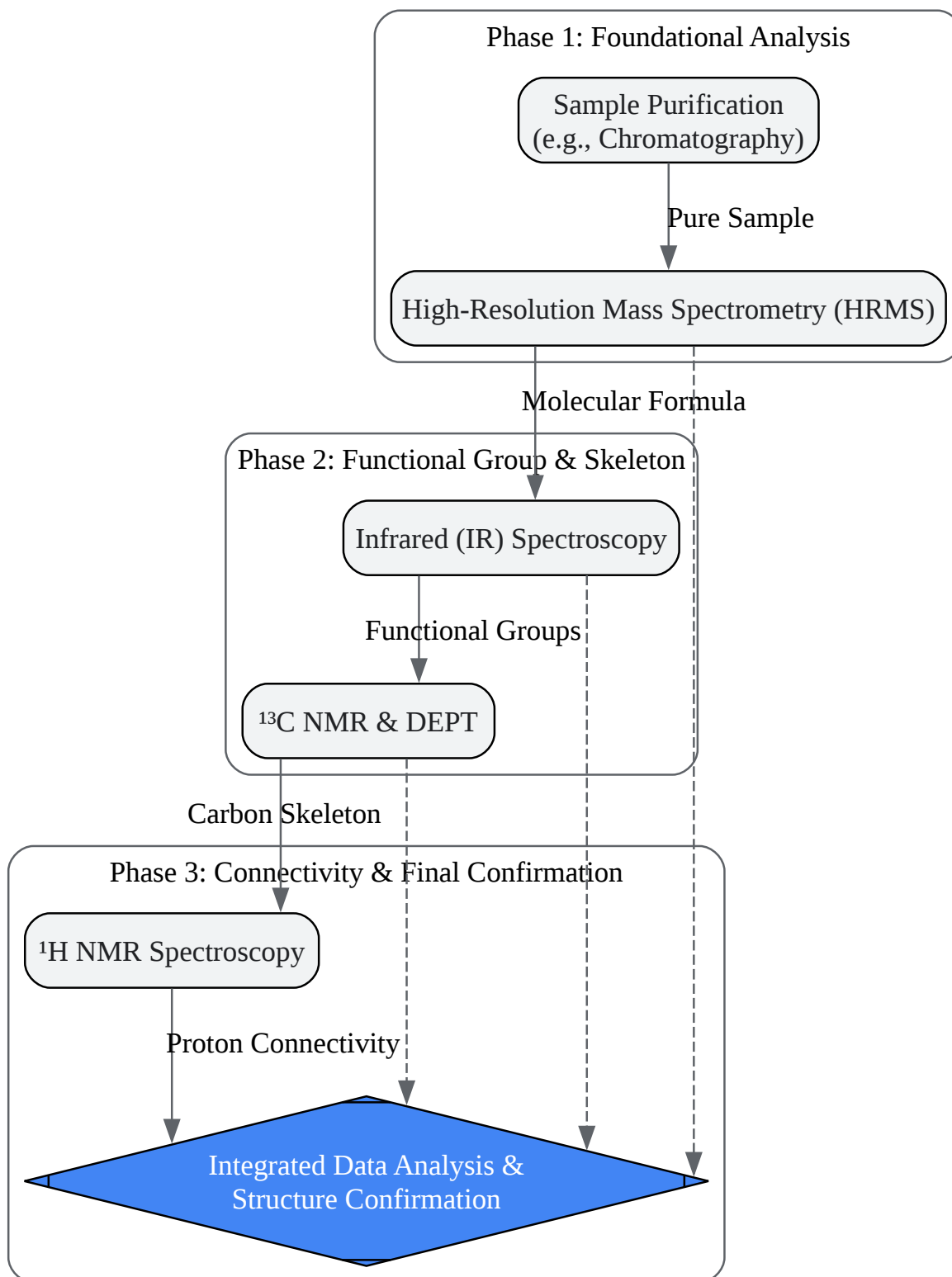
In the realm of drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. An incorrectly identified compound can lead to wasted resources, misleading biological data, and significant project delays. This guide eschews a simple recitation of steps; instead, it presents a holistic, logic-driven workflow for the structure elucidation of a target molecule, **1-(2,4-Dichlorophenyl)propan-2-ol**. As your virtual application scientist, I will guide you through the "why" behind each experimental choice, demonstrating how a multi-technique, self-validating approach provides an unshakeable foundation for scientific integrity.

Our target molecule, with a CAS Number of 10156-20-4, has a molecular formula of $C_9H_{10}Cl_2O$ and a molecular weight of 205.08 g/mol. [1] This guide will demonstrate how we can arrive at and confirm its precise structure, starting from first principles.

The Elucidation Workflow: An Integrated Spectroscopic Strategy

The core principle of modern structure elucidation is the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and

only when all pieces fit together can the structure be confirmed with confidence. Our workflow is designed to be iterative and self-validating at each stage.



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Caption: Overall workflow for structure elucidation.

Molecular Formula Determination via Mass Spectrometry (MS)

Expertise & Causality: Before we can determine the arrangement of atoms, we must first know the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this. Unlike nominal mass, HRMS provides a highly accurate mass measurement (typically to four or five decimal places), allowing for the calculation of a unique molecular formula. For a compound like ours, MS also offers a critical, built-in validation point: the isotopic signature of chlorine.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with a soft ionization source like Electrospray Ionization (ESI).
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule, $[M+H]^+$.
- **Analysis:** Determine the accurate mass of the most abundant isotopic peak for the $[M+H]^+$ ion. Use the instrument's software to generate a predicted molecular formula that matches this mass within a narrow tolerance (e.g., ± 5 ppm).

Data Interpretation & Trustworthiness

The expected molecular formula is $C_9H_{10}Cl_2O$. The monoisotopic mass of the neutral molecule is 204.0109 g/mol. [2] In positive-mode ESI-HRMS, we would expect to see the protonated molecule $[M+H]^+$ at m/z 205.0182.

The Chlorine Isotope Pattern: A Self-Validating Signature

A key feature that builds trustworthiness in our assignment is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ^{35}Cl (~75.8% abundance) and ^{37}Cl (~24.2% abundance). For a molecule with two chlorine atoms, we expect to see a characteristic cluster of peaks:

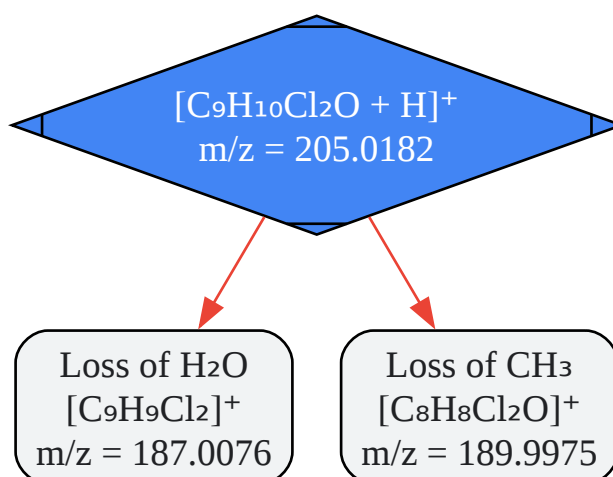
- $[\text{M}+\text{H}]^+$: The peak containing two ^{35}Cl atoms.
- $[\text{M}+2+\text{H}]^+$: The peak containing one ^{35}Cl and one ^{37}Cl atom.
- $[\text{M}+4+\text{H}]^+$: The peak containing two ^{37}Cl atoms.

The theoretical intensity ratio of these peaks is approximately 9:6:1. Observing this pattern provides powerful evidence for the presence of two chlorine atoms in the molecule.

Table 1: Predicted HRMS Data for $\text{C}_9\text{H}_{11}\text{Cl}_2\text{O}^+$ ($[\text{M}+\text{H}]^+$)

| Ion | Calculated m/z | Relative Abundance (%) |
|--|----------------|------------------------|
| $[\text{C}_9\text{H}_{11}^{35}\text{Cl}_2\text{O}]^+$ | 205.0182 | 100 (Reference) |
| $[\text{C}_9\text{H}_{11}^{35}\text{Cl}^{37}\text{ClO}]^+$ | 207.0152 | ~65 |
| $[\text{C}_9\text{H}_{11}^{37}\text{Cl}_2\text{O}]^+$ | 209.0123 | ~10.5 |

Furthermore, fragmentation analysis can provide initial structural clues. A common fragmentation for secondary alcohols is the loss of water.



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Caption: Predicted major fragmentation pathways in MS.

Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Causality: With the molecular formula established, IR spectroscopy allows us to quickly identify the functional groups present. This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of specific chemical bonds.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Sample Preparation:** Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Background Scan:** Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to specific functional groups.

Data Interpretation

For **1-(2,4-Dichlorophenyl)propan-2-ol**, we anticipate the following key signals. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern unique to the molecule, confirming its identity when compared to a reference spectrum.^[3]

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group Assignment |
|--------------------------------|----------------|----------------------------------|
| ~3600-3200 (broad) | O-H stretch | Alcohol (-OH) |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (sp ³) |
| ~1600, 1475 | C=C stretch | Aromatic Ring |
| ~1100 | C-O stretch | Secondary Alcohol |
| ~850-800 | C-H bend | 1,2,4-trisubstituted benzene |
| ~800-600 | C-Cl stretch | Aryl Halide |

The presence of a strong, broad absorption band around 3300 cm⁻¹ is a clear indicator of the hydroxyl group, corroborating the "O" in our molecular formula.[4][5]

Carbon Skeleton Analysis via ¹³C NMR Spectroscopy

Expertise & Causality: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the number of non-equivalent carbon environments and their electronic nature. The chemical shift of each carbon is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.[6] Electronegative atoms like oxygen and chlorine will deshield nearby carbons, causing their signals to appear at a higher chemical shift (downfield).

Protocol: ¹³C{¹H} NMR Spectroscopy

- Sample Preparation: Dissolve 15-25 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Data Acquisition:** Acquire a standard proton-decoupled ^{13}C spectrum. This involves irradiating the protons to collapse all C-H coupling, resulting in a single sharp peak for each unique carbon.
- **DEPT Analysis (Optional but Recommended):** Perform DEPT-90 and DEPT-135 experiments. This is a crucial step for trustworthiness, as it allows for the differentiation of carbon types:
 - DEPT-90: Only shows CH (methine) carbons.
 - DEPT-135: Shows CH_3 (methyl) and CH (methine) carbons as positive peaks, and CH_2 (methylene) carbons as negative peaks. Quaternary carbons are absent in both.[7]

Data Interpretation

For the proposed structure, we expect to see 9 distinct signals in the ^{13}C NMR spectrum, as all nine carbons are in unique chemical environments.

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Caption: Structure of **1-(2,4-Dichlorophenyl)propan-2-ol**.

Table 3: Predicted ^{13}C NMR Chemical Shifts and DEPT Analysis (in CDCl_3)

| Carbon Atom # | Predicted δ (ppm) | DEPT-135 Phase | Carbon Type | Rationale |
|-----------------------|--------------------------|----------------|-------------------|---|
| C1 (CH ₂) | ~45 | Negative | CH ₂ | Adjacent to aromatic ring and chiral center. |
| C2 (CH) | ~69 | Positive | CH-OH | Attached to electronegative oxygen. |
| C3 (CH ₃) | ~24 | Positive | CH ₃ | Aliphatic methyl group. |
| C1' (C) | ~136 | Absent | C-CH ₂ | Aromatic quaternary carbon. |
| C2' (C) | ~134 | Absent | C-Cl | Aromatic quaternary carbon, deshielded by Cl. |
| C3' (CH) | ~130 | Positive | CH (Aromatic) | Aromatic methine. |
| C4' (C) | ~132 | Absent | C-Cl | Aromatic quaternary carbon, deshielded by Cl. |
| C5' (CH) | ~127 | Positive | CH (Aromatic) | Aromatic methine. |
| C6' (CH) | ~129 | Positive | CH (Aromatic) | Aromatic methine. |

The DEPT experiments provide a self-validating check on our assignments, confirming the presence of one CH₃, one CH₂, five CH groups (three aromatic, one aliphatic), and three quaternary carbons, perfectly matching the proposed structure.

Proton Connectivity via ^1H NMR Spectroscopy

Expertise & Causality: Proton (^1H) NMR is arguably the most powerful technique for elucidating the precise connectivity of a molecule. It provides four key pieces of information:

- Chemical Shift (δ): Indicates the electronic environment of the proton.
- Integration: The area under a peak is proportional to the number of protons it represents.
- Multiplicity (Splitting): The n+1 rule states that a proton signal will be split into n+1 peaks by n equivalent neighboring protons. This reveals which protons are adjacent to each other.[8]
- Coupling Constants (J): The distance between split peaks provides geometric information.

Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl_3) with TMS in a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer.
- Data Acquisition: Acquire a standard 1D ^1H spectrum.[9]
- D_2O Shake (Optional): To confirm the -OH proton, a drop of D_2O can be added to the NMR tube. The labile -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[10]

Data Interpretation

The integration of the signals should correspond to the 10 protons in the molecule. The splitting patterns are the key to confirming the propan-2-ol side chain and the substitution on the aromatic ring.

Caption: Predicted ^1H - ^1H spin-spin coupling network.

Table 4: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

| Protons | Predicted δ (ppm) | Integration | Multiplicity | Coupling (J, Hz) | Assignment |
|----------|--------------------------|-------------|--------------------------|---|--|
| H3 | ~1.25 | 3H | Doublet (d) | -7 | -CH(OH)CH ₃ |
| OH | ~2.1 (broad) | 1H | Singlet (s) | - | -OH (exchangeable) |
| H1a, H1b | ~2.85, ~3.05 | 2H | Doublet of Doublets (dd) | J _{gem} \approx 14, J _{vic} \approx 8, 4 | Ar-CH ₂ - (diastereotopic) |
| H2 | ~4.15 | 1H | Multiplet (m) | - | -CH(OH)CH ₃ |
| H5' | ~7.15 | 1H | Doublet of Doublets (dd) | J \approx 8.4, 2.2 | Aromatic H |
| H6' | ~7.25 | 1H | Doublet (d) | J \approx 8.4 | Aromatic H |
| H3' | ~7.40 | 1H | Doublet (d) | J \approx 2.2 | Aromatic H |

Causality in Action:

- The CH₃ group (H3) is a doublet because it is coupled to the single proton on C2.
- The CH₂ group (H1) protons are diastereotopic because they are adjacent to a chiral center (C2). This means they are chemically non-equivalent and will appear as two separate signals, each split by the C2 proton, resulting in two doublets of doublets.
- The CH proton (H2) is a multiplet because it is coupled to the three protons of the methyl group and the two diastereotopic protons of the methylene group.
- The three aromatic protons are all non-equivalent and show coupling patterns consistent with a 1,2,4-trisubstituted ring.

Conclusion: The Unambiguous Structural Assignment

By systematically applying this multi-spectroscopic approach, we have assembled a complete and self-consistent dataset.

- HRMS established the correct molecular formula, $C_9H_{10}Cl_2O$, and the presence of two chlorine atoms was validated by the isotopic pattern.
- IR Spectroscopy confirmed the presence of key functional groups: an alcohol (-OH) and a substituted aromatic ring.
- ^{13}C NMR and DEPT revealed nine unique carbon environments, matching the exact number and type (CH_3 , CH_2 , CH , C) required by the proposed structure.
- 1H NMR provided the final, definitive proof of connectivity, with chemical shifts, integrations, and splitting patterns perfectly aligning with the **1-(2,4-Dichlorophenyl)propan-2-ol** structure.

Each technique provides a layer of evidence that is corroborated by the others, leading to a single, unambiguous conclusion. This rigorous, logic-driven process ensures the highest degree of confidence in the structural assignment, a critical requirement for any subsequent research or development endeavor.

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